

(S)-6-Fluoroindan-1-amine hydrochloride molecular structure

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Compound of Interest

Compound Name: (S)-6-Fluoroindan-1-amine
hydrochloride

Cat. No.: B2862170

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Introduction: The Significance of Fluorinated Indanamines

(S)-6-Fluoroindan-1-amine hydrochloride belongs to a class of fluorinated indane derivatives. The indane scaffold is a privileged structure in medicinal chemistry, forming the core of several biologically active molecules. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The specific (S)-enantiomer of 6-fluoroindan-1-amine hydrochloride is of particular interest due to the stereospecific nature of many biological interactions. As a primary amine, it serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics.[3]

Physicochemical Properties and Molecular Structure

(S)-6-Fluoroindan-1-amine hydrochloride is a solid at room temperature.[4] Its chemical and physical properties are summarized in the table below.

Property	Value	Source(s)
IUPAC Name	(1S)-6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride	[4]
Synonyms	(S)-6-Fluoroindan-1-amine HCl, (s)-6-fluoro-indan-1-ylamine hydrochloride	[4][5]
CAS Number	1391354-92-9	[4][5][6][7][8]
Molecular Formula	C ₉ H ₁₁ ClFN	[4][6][9]
Molecular Weight	187.64 g/mol	[4][9]
Appearance	Solid	[4]
Purity	Typically ≥95%	[5][10]
InChI Key	INNMPPLAARVHQ-FVGYRXGTSA-N	[4]

The molecular structure consists of a fused bicyclic system with a benzene ring and a cyclopentane ring. A fluorine atom is substituted at the 6-position of the indane ring, and a primary amine group is at the chiral center of the 1-position. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

Synthesis and Stereochemistry

The synthesis of **(S)-6-Fluoroindan-1-amine hydrochloride** requires a stereocontrolled approach to establish the desired (S)-chirality at the C1 position. While a specific, publicly documented synthesis for this exact molecule is not readily available, a plausible and efficient route can be designed based on established methods for the enantioselective synthesis of chiral β -fluoroamines and aminoindanes.[11][12][13] A common strategy involves the asymmetric reduction of a corresponding ketone precursor.

Proposed Synthetic Pathway

A likely synthetic route begins with the commercially available 6-fluoro-1-indanone. The key step is the asymmetric reductive amination of the ketone.

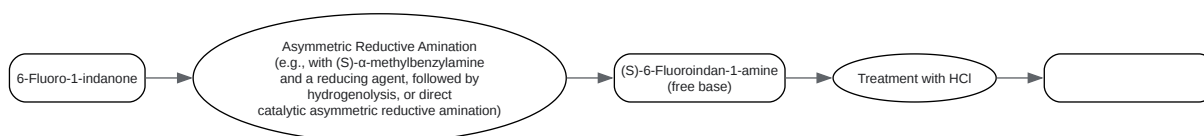
Step 1: Asymmetric Reductive Amination of 6-Fluoro-1-indanone

The prochiral 6-fluoro-1-indanone can be converted to the chiral amine through an asymmetric reductive amination. This can be achieved using a chiral auxiliary or a chiral catalyst. A common method involves the use of a chiral amine, such as (S)- α -methylbenzylamine, to form a chiral imine intermediate, which is then diastereoselectively reduced. Subsequent hydrogenolysis removes the chiral auxiliary to yield the desired (S)-amine.

Alternatively, direct asymmetric reductive amination can be performed using a suitable chiral catalyst, such as a chiral phosphoric acid or a transition metal complex with a chiral ligand, in the presence of an ammonia source and a reducing agent (e.g., H_2 or a hydride source).

Step 2: Formation of the Hydrochloride Salt

The resulting (S)-6-fluoroindan-1-amine free base is then treated with hydrochloric acid (e.g., as a solution in a suitable solvent like diethyl ether or isopropanol) to precipitate the hydrochloride salt, which can then be isolated and purified.



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Caption: Proposed synthetic workflow for (S)-6-Fluoroindan-1-amine hydrochloride.

Analytical Characterization

The structural confirmation and purity assessment of (S)-6-Fluoroindan-1-amine hydrochloride would be performed using a combination of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic proton at C1, and the aliphatic protons of the five-membered ring. The

chemical shifts and coupling patterns would be consistent with the indane structure.

- ^{13}C NMR: The carbon NMR spectrum would display the expected number of signals corresponding to the nine carbon atoms in the molecule, with characteristic chemical shifts for the aromatic, aliphatic, and benzylic carbons.
- ^{19}F NMR: The fluorine NMR spectrum would show a signal corresponding to the single fluorine atom on the aromatic ring.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an essential technique to determine the enantiomeric purity of the final product. A chiral stationary phase (CSP) would be used to separate the (S)- and (R)-enantiomers. The method would be validated for linearity, accuracy, and precision.

Mass Spectrometry (MS)

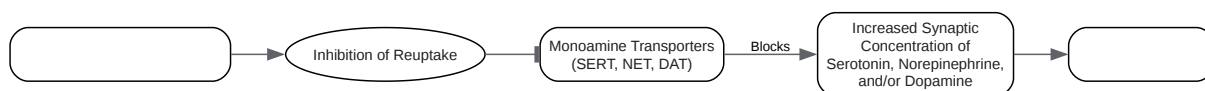
Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum would be consistent with the proposed structure.

Pharmacological Profile and Mechanism of Action

While specific pharmacological data for **(S)-6-Fluoroindan-1-amine hydrochloride** is not extensively published, its structural similarity to known monoamine reuptake inhibitors suggests a potential role in modulating neurotransmitter levels in the central nervous system. Fluorinated compounds often exhibit enhanced metabolic stability and blood-brain barrier permeability.^{[1][2]}

Postulated Mechanism of Action: Monoamine Reuptake Inhibition

It is hypothesized that **(S)-6-Fluoroindan-1-amine hydrochloride** may act as a monoamine reuptake inhibitor, potentially targeting the transporters for serotonin (SERT), norepinephrine (NET), and/or dopamine (DAT). By blocking these transporters, the reuptake of these neurotransmitters from the synaptic cleft is inhibited, leading to an increase in their extracellular concentrations and enhanced neurotransmission. This mechanism is the basis for the therapeutic effects of many antidepressant and psychoactive drugs.



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Caption: Postulated mechanism of action for **(S)-6-Fluoroindan-1-amine hydrochloride**.

Safety and Handling

Based on the Safety Data Sheet (SDS) provided by AK Scientific, Inc., **(S)-6-Fluoroindan-1-amine hydrochloride** should be handled with care in a laboratory setting.^[5]

Hazard Identification

The compound is classified with the following hazard statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.^[5]

Precautionary Measures

- Handling: Use only in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.^[5]
- Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.^[5]
- First Aid:
 - In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.^[5]

- In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]
- If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]

Stability and Reactivity

The compound is stable under recommended storage conditions. It is incompatible with strong oxidizing agents. Hazardous decomposition products include carbon oxides, hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[5]

Conclusion

(S)-6-Fluoroindan-1-amine hydrochloride is a valuable chiral building block with significant potential in drug discovery and development. Its fluorinated indane structure suggests promising pharmacological properties, likely as a monoamine reuptake inhibitor. This guide has provided a detailed overview of its synthesis, characterization, and handling, based on current scientific knowledge and established principles. Further research into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential.

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